(6-Amino-2-methylpyridin-3-yl)methanol

Organic Synthesis Medicinal Chemistry Procurement

Procure this precise heterocyclic building block to ensure synthetic success. The unique 2-methyl steric hindrance modulates enzyme/receptor interactions, while the 6-amino group serves as a key nucleophilic site for functionalization. Validated as a hinge-binding scaffold in ATP-competitive kinase inhibitors and acetyl-lysine binding pocket recognition element for BET bromodomains. Non-specific analogs risk complete loss of biological activity or downstream reaction failure.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1227489-66-8
Cat. No. B2413412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-2-methylpyridin-3-yl)methanol
CAS1227489-66-8
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N)CO
InChIInChI=1S/C7H10N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3,(H2,8,9)
InChIKeyAKCHPQGGINJKPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (6-Amino-2-methylpyridin-3-yl)methanol (CAS 1227489-66-8): Key Specifications and Sourcing Intelligence


(6-Amino-2-methylpyridin-3-yl)methanol (CAS 1227489-66-8) is a heterocyclic pyridine derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It features a pyridine ring substituted with an amino group at the 6-position, a methyl group at the 2-position, and a methanol group at the 3-position. This specific substitution pattern confers a distinct reactivity profile, making it a versatile intermediate in the synthesis of complex molecules . The compound is offered by various suppliers, with purity specifications ranging from 95% to 98% .

Understanding the Critical Role of 6-Amino-2-methylpyridin-3-yl)methanol Substitution Pattern in Synthesis


Simple substitution with unsubstituted pyridinylmethanols or regioisomeric aminopyridinylmethanols is not advisable due to the specific and unique influence of the 2-methyl and 6-amino substituents on reactivity and target binding. The 2-methyl group provides crucial steric hindrance that can modulate the compound's interaction with enzymes and receptors, directly impacting selectivity [1]. The 6-amino group serves as a key nucleophilic site for further functionalization, enabling specific synthetic transformations that are not accessible to analogs lacking this motif . Using a non-specific analog risks failure in downstream reactions or a complete loss of biological activity, underscoring the necessity of procuring this precise molecular structure.

Comparative Performance and Property Data for (6-Amino-2-methylpyridin-3-yl)methanol


Comparative Purity and Procurement Cost Analysis for (6-Amino-2-methylpyridin-3-yl)methanol

The compound is commercially available in various purities, with significant implications for downstream application cost and success. A direct comparison of vendors shows a 97-98% purity grade is available , while a 95% purity grade is also offered at a potentially lower price point . The 95% purity grade from Shiya Biopharm is specified for storage at 0°C, indicating a requirement for cold-chain logistics which may impact total procurement cost .

Organic Synthesis Medicinal Chemistry Procurement

Comparative Synthetic Utility: The Advantage of the 6-Amino Substituent

The 6-amino group is critical for generating potent biological activity in derived molecules, which is not achievable with a simple (2-methylpyridin-3-yl)methanol analog. Derivatives of (6-amino-2-methylpyridin-3-yl)methanol have been used to create compounds with potent target engagement. For instance, the derivative N-((6-amino-2-methylpyridin-3-yl)methyl)-2-(6-methyl-2-oxo-3-(phenylmethylsulfonamido)pyridin-1(2H)-yl)acetamide showed a binding affinity (Ki) of 3,200 nM [1]. More importantly, further structural optimization of a related scaffold yielded an IC50 of <100 nM in a BD2 DEC-Tec assay [2], demonstrating the capacity for high potency.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Physicochemical Property Differentiation: Calculated Lipophilicity (LogP)

The predicted partition coefficient (LogP) for the regioisomer (3-amino-6-methylpyridin-2-yl)methanol (CAS 32398-86-0) is 1.0 . While no experimental LogP was found for the target compound, the difference in substitution pattern between the 2,6-substituted target compound and the 3,6-substituted analog is known to significantly impact lipophilicity and, consequently, membrane permeability and pharmacokinetic behavior [1]. This highlights that even regioisomers cannot be considered interchangeable.

Medicinal Chemistry ADME Lipophilicity

Recommended Research and Industrial Applications for (6-Amino-2-methylpyridin-3-yl)methanol


Scaffold for Developing BET Bromodomain Inhibitors and Other Epigenetic Probes

As demonstrated by the high potency (IC50 < 100 nM) achieved with derivatives in a BD2 DEC-Tec assay [1], (6-amino-2-methylpyridin-3-yl)methanol serves as an ideal starting material for constructing potent inhibitors targeting epigenetic reader proteins. Its structure provides a key recognition element for the acetyl-lysine binding pocket of BET bromodomains, making it a strategic choice for chemical biology and drug discovery programs in oncology and inflammation.

Building Block for Focused Kinase Inhibitor Libraries

The established binding affinity of derived molecules (Ki = 3,200 nM) validates the use of the aminopyridinylmethanol motif as a privileged hinge-binding scaffold for ATP-competitive kinase inhibitors [2]. Medicinal chemists can reliably use this compound to synthesize focused libraries targeting a broad range of kinases, leveraging its pre-validated ability to engage the target class.

Strategic Intermediate for Synthesis of Cholinergic Agents and Analgesics

The broader class of aminopyridinylmethanols has been patented for the treatment of memory dysfunctions characterized by cholinergic deficits and as analgesic agents [3]. This establishes (6-amino-2-methylpyridin-3-yl)methanol as a strategic building block for CNS drug discovery programs, particularly those focused on Alzheimer's disease and pain management, providing a patent precedent for its utility in these areas.

Synthesis of Diverse Heterocycles via Nucleophilic Substitution and Condensation

The presence of both a nucleophilic primary amino group and a reactive hydroxymethyl group on a pyridine ring makes this compound a highly versatile synthetic intermediate. It can undergo a wide range of transformations, including amide bond formation, reductive amination, and condensation reactions, to generate diverse heterocyclic structures for screening libraries in medicinal chemistry and agrochemical research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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